molecular formula C19H18O B14661146 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one CAS No. 52033-79-1

2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one

Cat. No.: B14661146
CAS No.: 52033-79-1
M. Wt: 262.3 g/mol
InChI Key: ZCGQKIMKRDUVQF-UHFFFAOYSA-N
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Description

2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is an organic compound with the molecular formula C19H18O It is a cyclopropenone derivative, characterized by the presence of two 2,5-dimethylphenyl groups attached to the cyclopropenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable cyclopropenone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the cyclopropenone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropenone ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the cyclopropenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of substituted phenyl or cyclopropenone derivatives.

Scientific Research Applications

2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenylcycloprop-2-en-1-one
  • 2,3-Bis(4-methylphenyl)cycloprop-2-en-1-one
  • 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one

Uniqueness

2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is unique due to the presence of two 2,5-dimethylphenyl groups, which can influence its reactivity and properties. This structural feature may enhance its stability, alter its electronic properties, and affect its interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

52033-79-1

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

2,3-bis(2,5-dimethylphenyl)cycloprop-2-en-1-one

InChI

InChI=1S/C19H18O/c1-11-5-7-13(3)15(9-11)17-18(19(17)20)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3

InChI Key

ZCGQKIMKRDUVQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C2=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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